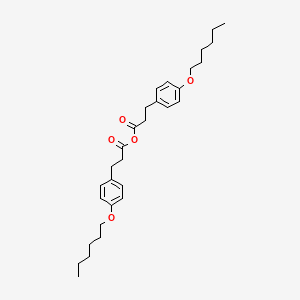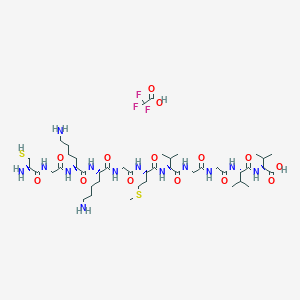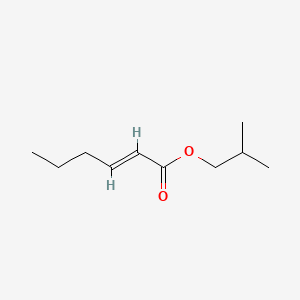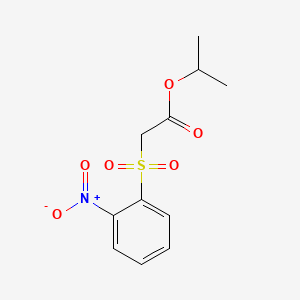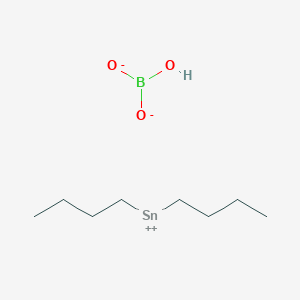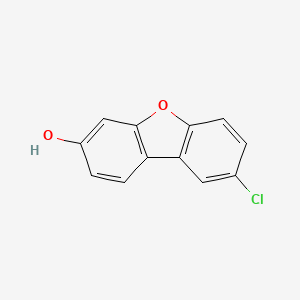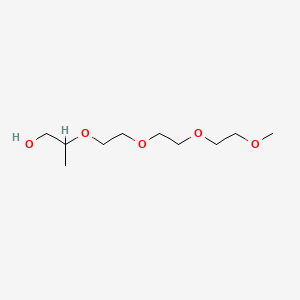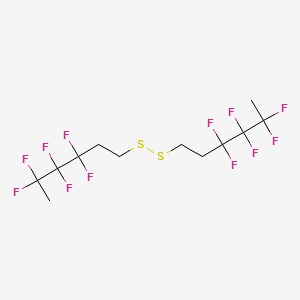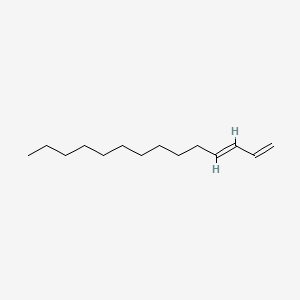
9-Decene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Decene-1,2-diol is an organic compound with the molecular formula C10H20O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a decene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Decene-1,2-diol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 9-decene. In this process, 9-decene reacts with diborane (B2H6) to form an organoborane intermediate, which is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroboration-oxidation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: 9-Decene-1,2-diol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Sodium periodate (NaIO4), lead tetraacetate (Pb(OAc)4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Aldehydes, ketones
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
9-Decene-1,2-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Decene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects .
Comparison with Similar Compounds
1-Decene: An alkene with a similar carbon backbone but lacking hydroxyl groups.
1,2-Decanediol: A diol with a similar structure but differing in the position of the double bond.
9-Decene-1,2-diol:
Uniqueness: this compound stands out due to its combination of a double bond and two hydroxyl groups, making it a versatile compound for various chemical reactions and applications. Its unique structure allows for specific interactions with biological molecules, enhancing its potential in scientific research and industrial applications .
Properties
CAS No. |
85866-05-3 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
dec-9-ene-1,2-diol |
InChI |
InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-10(12)9-11/h2,10-12H,1,3-9H2 |
InChI Key |
JZRZUZGKZKFMJO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


